molecular formula C17H23Cl2N3O B13747161 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone CAS No. 260992-21-0

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone

Número de catálogo: B13747161
Número CAS: 260992-21-0
Peso molecular: 356.3 g/mol
Clave InChI: JWJIFXKTIDOFGJ-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, also referenced under CAS 130497-16-4, features a 3,4-dichlorophenyl group linked via an acetyl moiety to a stereospecific (2S)-piperazine ring substituted with a pyrrolidin-1-ylmethyl group . Its structural design incorporates pharmacophoric elements associated with receptor binding, including the aryl piperazine motif and halogenated aromatic system. Evidence highlights its role as a highly selective κ-opioid receptor ligand, with a potency (Ki κ = 0.24 nM) and selectivity ratio (κ/μ = 6500:1) surpassing many analogs . The stereochemistry at the 2S position of the piperazine ring is critical for optimizing receptor interaction, as demonstrated in pharmacological studies .

Propiedades

Número CAS

260992-21-0

Fórmula molecular

C17H23Cl2N3O

Peso molecular

356.3 g/mol

Nombre IUPAC

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C17H23Cl2N3O/c18-15-4-3-13(9-16(15)19)10-17(23)22-8-5-20-11-14(22)12-21-6-1-2-7-21/h3-4,9,14,20H,1-2,5-8,10-12H2/t14-/m0/s1

Clave InChI

JWJIFXKTIDOFGJ-AWEZNQCLSA-N

SMILES isomérico

C1CCN(C1)C[C@@H]2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl

SMILES canónico

C1CCN(C1)CC2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.

    Introduction of the pyrrolidine moiety: This step involves the reaction of the piperazine intermediate with a pyrrolidine derivative.

    Attachment of the 3,4-dichlorophenyl group: This can be done through a nucleophilic substitution reaction, where the piperazine-pyrrolidine intermediate reacts with a 3,4-dichlorophenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: As a potential therapeutic agent for treating neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone likely involves interaction with specific molecular targets, such as receptors or enzymes, in the central nervous system. This interaction can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Piperidine/Piperazine Variations

Compound A : (2S)-1-[(3,4-Dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride
  • Structural Difference : Replaces the piperazine ring with a piperidine core.
  • Activity : Retains high κ-opioid selectivity (6500:1 κ/μ) and potency (Ki κ = 0.24 nM), comparable to the original compound.
  • Key Insight : The piperidine scaffold slightly alters spatial orientation but maintains strong receptor affinity, suggesting flexibility in core ring selection for opioid ligands .
Compound B : 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone
  • Structural Difference : Substitutes 3,4-dichlorophenyl with a biphenyl group and modifies the piperazine substituent.
  • Activity : Exhibits dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction (a common side effect in antipsychotics).

Analogues with Modified Substituents

Compound C : 1-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one
  • Structural Difference : Introduces a sulfonyl-linked trifluoromethylpyridinyl group.
  • Activity : Demonstrates antichlamydial activity (61.5% synthesis yield), diverging from the original compound’s neurological targets.
Compound D : 1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethanone
  • Structural Difference : Incorporates a dioxolane-imidazole hybrid substituent.
  • Activity : Targets cortisol synthesis inhibition, indicating therapeutic utility in endocrine disorders.
  • Key Insight : The dioxolane ring and imidazole group introduce metabolic stability, a feature absent in the original compound .

QSAR and Computational Insights

  • Original Compound : Predicted brain/blood partition coefficient (QPlogBB) and electron affinity (EA) are critical descriptors for receptor binding, as inferred from QSAR models of structurally related aryl piperazine derivatives .
  • Compound B : QSAR models emphasize the role of lipophilicity (logP) and steric parameters in optimizing antipsychotic activity while minimizing extrapyramidal side effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.